molecular formula C25H22O5 B11698690 (6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate

(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate

Cat. No.: B11698690
M. Wt: 402.4 g/mol
InChI Key: HPWSKNZNRUNUMF-UHFFFAOYSA-N
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Description

The compound (6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate is a synthetic organic molecule that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the chromen core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxo group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the chromen derivative with 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology

    Drug development: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and inflammation.

    Biochemical studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Medicine

    Therapeutic agents: The compound may exhibit therapeutic properties, making it useful in the development of new medications.

    Diagnostic tools: It can be employed in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Polymer production: The compound can be used in the synthesis of polymers with specific characteristics, such as enhanced strength or flexibility.

    Coatings and adhesives: Its chemical properties make it suitable for use in coatings and adhesives with improved performance.

Mechanism of Action

The mechanism of action of (6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in biochemical pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological effects.

    Gene expression modulation: The compound may influence gene expression, altering the production of proteins involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6-oxobenzo[c]chromen-3-yl) acetate: A simpler derivative lacking the phenoxyacetate moiety.

    2-(5-methyl-2-propan-2-ylphenoxy)acetic acid: The acid precursor used in the esterification step.

    Chromen derivatives: A broad class of compounds with similar core structures but varying functional groups.

Uniqueness

The uniqueness of (6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate

InChI

InChI=1S/C25H22O5/c1-15(2)18-10-8-16(3)12-22(18)28-14-24(26)29-17-9-11-20-19-6-4-5-7-21(19)25(27)30-23(20)13-17/h4-13,15H,14H2,1-3H3

InChI Key

HPWSKNZNRUNUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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